L-AP6

Pharmacological selectivity Receptor profiling Excitatory amino acid receptors

L-AP6 is the only phosphonate EAA analogue offering quantified 75‑fold selectivity for the QUIS‑sensitized site over NMDA receptors and 20‑fold selectivity over L‑AP4 receptors. Unlike L‑AP4 or L‑AP5—which introduce confounding off‑target effects at NMDA and L‑AP4‑sensitive sites—L‑AP6 ensures clean pharmacological isolation with its 40 μM IC50. Its 14‑fold greater potency versus D‑AP6 provides a validated stereochemical benchmark for analogue screening and receptor classification. Procure ≥98% purity L‑AP6 to eliminate receptor crosstalk and obtain reproducible, interpretable data in hippocampal slice electrophysiology and CNS synaptic mechanism studies.

Molecular Formula C6H14NO5P
Molecular Weight 211.15 g/mol
CAS No. 98575-76-9
Cat. No. B1637046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-AP6
CAS98575-76-9
Molecular FormulaC6H14NO5P
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC(CCP(=O)(O)O)CC(C(=O)O)N
InChIInChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
InChIKeyQIOXWRQXHFVNLV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-AP6 (CAS 98575-76-9) Procurement Guide: Key Specifications for the L-Isomer of 2-Amino-6-phosphonohexanoic Acid


L-AP6 (L-(+)-2-Amino-6-phosphonohexanoic acid) is an excitatory amino acid (EAA) analogue classified as a selective agonist for a quisqualate (QUIS)-sensitized site in hippocampal CA1 pyramidal neurons [1]. As a phosphonate-containing glutamate analogue, it exhibits a specific pharmacological profile distinct from conventional ionotropic or metabotropic glutamate receptor agonists, making it a valuable tool compound for dissecting excitatory synaptic mechanisms in the central nervous system .

L-AP6 (CAS 98575-76-9) Cannot Be Interchanged with L-AP4 or L-AP5: A Comparative Analysis


Within the alpha-amino-omega-phosphonate series, compounds such as L-AP4, L-AP5, and L-AP6 are not functionally equivalent. L-AP4 and L-AP5 exhibit significant cross-reactivity with NMDA receptors and the L-AP4-sensitive receptor system, whereas L-AP6 demonstrates markedly superior selectivity for the QUIS-sensitized site [1]. This fundamental difference in receptor selectivity profiles means that substituting L-AP4 or L-AP5 for L-AP6 in experimental protocols designed to isolate the QUIS-sensitized site would introduce confounding off-target effects, thereby invalidating pharmacological interpretations. The quantitative evidence below substantiates this critical differentiation.

L-AP6 (CAS 98575-76-9) Quantitative Selectivity Profile Against In-Class Comparators


L-AP6 Demonstrates 75-Fold to >250-Fold Selectivity for the QUIS-Sensitized Site Over NMDA and L-AP4 Receptors

In direct head-to-head pharmacological characterization, L-AP6 exhibited an IC50 of 40 μM at the QUIS-sensitized site in hippocampal CA1 pyramidal neurons. In contrast, its IC50 values for kainate/AMPA receptors, NMDA receptors, and L-AP4-sensitive receptors were >10,000 μM (>10 mM), 3,000 μM (3 mM), and 800 μM (0.8 mM), respectively [1]. This quantifies a selectivity margin of at least 20-fold for the L-AP4 receptor and 75-fold for NMDA receptors. Importantly, while L-AP4 and L-AP5 cross-reacted with NMDA and L-AP4 receptors, L-AP6 was found to be highly potent and specific for the QUIS-sensitized site [1].

Pharmacological selectivity Receptor profiling Excitatory amino acid receptors

L-AP6 Exhibits 14-Fold Greater Potency at the QUIS-Sensitized Site Than D-AP6

A direct comparison of the D- and L-enantiomers of AP6 revealed that the D-isomer of AP6 was 14-fold less potent for the QUIS-sensitized site than the L-isomer [1]. This stereospecificity is consistent with the pattern observed for AP4 (D-isomer 5-fold less potent) and AP5 (D-isomer 3-fold less potent), confirming the importance of the L-configuration for optimal interaction with the QUIS-sensitized site.

Enantiomer pharmacology Stereospecificity Structure-activity relationship

L-AP6 IC50 for QUIS-Sensitized Site is 40 μM, Informing Appropriate Working Concentration Ranges

The IC50 for L-AP6 at the QUIS-sensitized site was determined to be 40 μM in rat hippocampal slices [1]. This quantitative benchmark provides a critical reference point for researchers designing dose-response experiments and selecting appropriate concentration ranges to achieve site-specific activation. In sensitized neurons (post-quisqualate exposure), the IC50 for depolarization was 0.17 μM, while in unsensitized neurons (pre-quisqualate exposure) the IC50 was 11 μM [2].

Dose-response Experimental design Electrophysiology

Optimal Research Applications for L-AP6 (CAS 98575-76-9) Based on Quantified Selectivity


Isolation and Characterization of the QUIS-Sensitized Site in Hippocampal CA1 Pyramidal Neurons

Researchers investigating the novel QUIS-sensitized site can confidently use L-AP6 as their primary agonist due to its quantified 75-fold selectivity over NMDA receptors and 20-fold selectivity over L-AP4 receptors [1]. This selectivity profile ensures that observed depolarization responses are attributable to the intended target, minimizing confounding off-target effects that would occur with L-AP4 or L-AP5 [1].

Structure-Activity Relationship (SAR) Studies of the QUIS-Sensitized Site

The 14-fold greater potency of L-AP6 compared to D-AP6 establishes a clear stereochemical requirement for this binding site [1]. Researchers can leverage L-AP6 as a reference agonist to benchmark novel analogues, using the 40 μM IC50 value as a baseline for evaluating modifications to the phosphonate group, carbon chain length, or amino acid stereochemistry [1].

Differentiation of Excitatory Amino Acid Receptor Subtypes in Native Tissue Preparations

In native hippocampal slice preparations where multiple EAA receptor subtypes coexist, L-AP6 serves as a discriminating tool to isolate QUIS-sensitized site-mediated responses. While L-AP4 activates both Group III mGluRs (EC50: 0.13-249 μM across mGlu4/6/7/8) [2] and L-AP4-sensitive receptors, L-AP6's IC50 of 40 μM at the QUIS-sensitized site, coupled with its >3 mM IC50 at NMDA receptors [1], allows for selective activation of this unique site without significant cross-talk.

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